cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone
Overview
Description
Cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl group attached to a pyrrolidine ring, which is further substituted with a hydroxy group and a piperazine ring containing a methylpyridine moiety. The intricate structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions.
Incorporation of the Cyclobutyl Group: This step may involve cycloaddition reactions or other methods to introduce the cyclobutyl moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the pyridine ring would yield a piperidine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone: Similar structure but lacks the methyl group on the pyridine ring.
Cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperidin-1-yl]pyrrolidin-1-yl]methanone: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-14-4-3-7-20-18(14)22-10-8-21(9-11-22)16-12-23(13-17(16)24)19(25)15-5-2-6-15/h3-4,7,15-17,24H,2,5-6,8-13H2,1H3/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIGGIDXZLCFM-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C3CN(CC3O)C(=O)C4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)[C@H]3CN(C[C@@H]3O)C(=O)C4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.